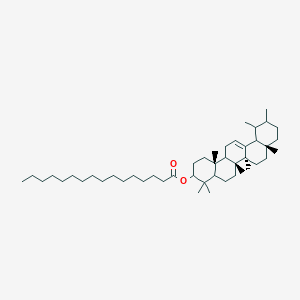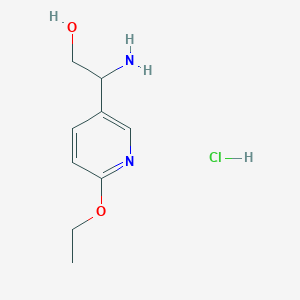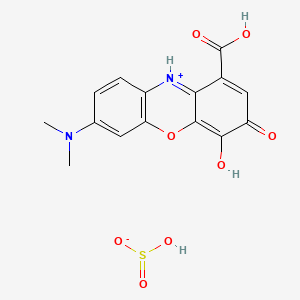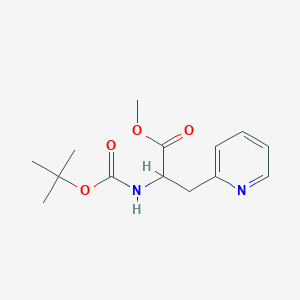![molecular formula C17H16N4O B14786195 2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B14786195.png)
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Halogenating agents like thionyl chloride in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amides, and phenyl derivatives .
Applications De Recherche Scientifique
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also modulate receptor functions by binding to their ligand-binding domains .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aminophenazone
- Metamizole
- AT7519
- AT9283
- Fipronil
Uniqueness
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C17H16N4O |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H16N4O/c18-16(17(22)21-15-4-2-1-3-5-15)13-8-6-12(7-9-13)14-10-19-20-11-14/h1-11,16H,18H2,(H,19,20)(H,21,22) |
Clé InChI |
BWPIYCQQHYKWRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)C3=CNN=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14786123.png)


![Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14786134.png)

![4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride](/img/structure/B14786143.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-2-yl)propanoic acid](/img/structure/B14786170.png)
![Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B14786183.png)
![(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B14786184.png)
![N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14786186.png)


